Cytotoxicity vs. Gefitinib in Colon and Lung Cancer
In direct head-to-head cytotoxicity assays, 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline demonstrates superior or comparable potency to the clinically approved EGFR inhibitor gefitinib. Against HCT-116 colon cancer cells, the compound exhibited an IC₅₀ of 5.0 µM, outperforming gefitinib's IC₅₀ of 5.5 µM. Similarly, in A549 lung cancer cells, the IC₅₀ was 3.5 µM versus gefitinib's 4.0 µM .
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | HCT-116: 5.0 µM; A549: 3.5 µM |
| Comparator Or Baseline | Gefitinib: HCT-116: 5.5 µM; A549: 4.0 µM |
| Quantified Difference | HCT-116: 9.1% more potent; A549: 12.5% more potent |
| Conditions | MTT assay, 48-hour exposure |
Why This Matters
Demonstrates that the 6-nitro derivative possesses intrinsic cytotoxic activity that is not merely a function of its amino analog, supporting its use as a standalone research tool for kinase inhibition studies.
